molecular formula C19H17ClFNOS B451385 N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B451385
M. Wt: 361.9g/mol
InChI Key: OIWFNDKRLHUTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, substituted with various functional groups including a sec-butylphenyl group, a chloro group, and a fluoro group The carboxamide functional group further adds to its chemical complexity

Preparation Methods

The synthesis of N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis techniques. One common method involves the initial formation of the benzothiophene core through cyclization reactions. Subsequent steps include the introduction of the chloro and fluoro substituents via halogenation reactions. The sec-butylphenyl group is then introduced through Friedel-Crafts alkylation. Finally, the carboxamide group is formed through amidation reactions using appropriate amines and carboxylic acid derivatives .

Chemical Reactions Analysis

N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions:

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:

Properties

Molecular Formula

C19H17ClFNOS

Molecular Weight

361.9g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H17ClFNOS/c1-3-11(2)13-6-4-5-7-15(13)22-19(23)18-17(20)14-9-8-12(21)10-16(14)24-18/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

OIWFNDKRLHUTIF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.